6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H5F3N2O3 |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
6-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-4-11-3(6(14)15)1-5(13)12-4/h1H,2H2,(H,14,15)(H,11,12,13) |
InChI Key |
VXLDSGNUNGVCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
The synthesis of pyrimidine derivatives like 6-oxo-1,6-dihydropyrimidine carboxylic acids typically involves multistep organic synthesis starting from substituted pyrimidine or pyridine precursors.
Michael Addition and Claisen Rearrangement:
A well-documented approach for synthesizing functionalized dihydropyrimidines involves the reaction of amidoximes with activated alkynes such as dimethyl acetylenedicarboxylate. This Michael addition is followed by a Claisen rearrangement under microwave irradiation, yielding dihydropyrimidine methyl carboxylates. Subsequent saponification or amidation yields the corresponding carboxylic acids or amides. This method allows structural diversification by varying substituents on the starting nitriles and amines, facilitating the synthesis of analogs with different functional groups.Microbial Hydroxylation:
An alternative biocatalytic method involves the microbial hydroxylation of pyridine-2-carboxylic acid using strains such as Alcaligenes faecalis (DSM 6269). This process regioselectively introduces a 6-oxo group into the pyridine ring to afford 6-oxo-1,6-dihydropyridine-2-carboxylic acid, a closely related compound. The microbial method offers a greener, more selective alternative to chemical oxidation, although it is more applicable to related pyridine derivatives than to trifluoroethyl-substituted pyrimidines.
Incorporation of the Trifluoroethyl Group
Comparative Data Table of Preparation Methods
Research Findings and Notes
The trifluoroethyl substituent significantly alters the electronic properties of the pyrimidine ring, affecting both reactivity and biological activity, necessitating careful synthetic design.
Microwave-assisted synthesis and mechanochemistry are emerging as superior methods in terms of sustainability and efficiency for related pyrimidine carboxylic acids and can be adapted for this compound.
Microbial methods provide regioselectivity but are less practical for trifluoroethyl-substituted derivatives due to substrate specificity.
Analytical characterization of synthesized compounds typically involves Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.
Chemical Reactions Analysis
Reactivity of the Pyrimidine Ring
The pyrimidine ring undergoes characteristic reactions influenced by its electron-deficient nature and substituents:
a. Nucleophilic Substitution
The 2-position trifluoroethyl group directs electrophilic attacks to specific ring positions. For example:
-
Chlorination : Reaction with POCl₃ substitutes the 6-oxo group with chlorine, forming 6-chloro derivatives under reflux conditions.
-
Amination : Ammonia or primary amines can displace leaving groups (e.g., chlorine) at the 4- or 6-positions.
b. Ring Functionalization
Carboxylic Acid Derivative Reactions
The 4-carboxylic acid group participates in standard acid-mediated transformations:
a. Esterification
-
Coupling Reactions : Activates via DCC/NHS for amide bond formation with amines (e.g., benzylamine yields 4-carboxamide derivatives) .
b. Decarboxylation
Trifluoroethyl Group Reactivity
The CF₃CH₂ moiety influences reactivity through steric and electronic effects:
a. Radical Reactions
-
Photolysis : Generates trifluoroethyl radicals, enabling C–H functionalization in the presence of initiators like AIBN.
b. Stability Under Acidic Conditions
Comparative Reactivity with Analogs
| Compound | Key Reaction Difference | Cause |
|---|---|---|
| 2-Methyl analog | Faster esterification | Reduced steric hindrance at 2-position |
| 6-Isobutyl analog | Lower thermal stability | Weaker electron withdrawal from substituent |
Mechanistic Insights
Scientific Research Applications
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is a synthetic organic compound belonging to the pyrimidine derivatives class. It has a molecular weight of 222.12 g/mol and the molecular formula . The compound features a pyrimidine ring with a carboxylic acid group at the 4-position and a trifluoroethyl substituent at the 2-position, giving it unique chemical properties and potential biological activities.
Potential Applications
While the search results do not detail specific applications of the compound, they do suggest potential uses in various fields:
- Pharmaceuticals: The presence of a trifluoroethyl group can enhance a compound's lipophilicity and influence its biological activity, making it potentially useful in drug development . Replacing metabolically labile hydrogens with fluorines is a strategy to increase stability to oxidation processes mediated by cytochrome P450 monooxygenases .
- Agrochemicals: Organofluorine compounds, in general, have uses in agrochemicals .
- Specialty Materials: This compound is categorized as a specialty material, implying specific applications in niche areas .
Structural Comparison
This compound's uniqueness is highlighted by comparing it to structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 6-Oxo-1,3-dimethylpyrimidine-4-carboxylic acid | Methyl groups at positions 1 and 3 enhance lipophilicity. |
| 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | Isobutyl group provides different steric effects compared to trifluoroethyl. |
| 5-Fluoro-6-methylpyrimidine-4-carboxylic acid | Fluorine substitution alters electronic properties significantly. |
Mechanism of Action
The mechanism of action of 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Biological Activity
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is a synthetic organic compound classified as a pyrimidine derivative. Its unique trifluoroethyl substituent and carboxylic acid group contribute to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 196.12 g/mol
- CAS Number : 1227598-42-6
The compound features a pyrimidine ring with a carboxylic acid group at the 4-position and a trifluoroethyl group at the 2-position, enhancing its lipophilicity and biological activity compared to other pyrimidine derivatives.
Synthesis
The synthesis of this compound typically involves:
- Knoevenagel Condensation : An aldehyde reacts with a malonate ester in the presence of a base.
- Cyclization : The intermediate undergoes cyclization with an N-substituted amidine to form the pyrimidine ring.
- Oxidation and Cleavage : The resulting compound is oxidized and cleaved to yield the desired product .
Anticancer Activity
Pyrimidine derivatives are also explored for their anticancer properties. Compounds structurally similar to this compound have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in cancer cells while sparing normal cells .
In a comparative study with other pyrimidines, it was noted that this compound could potentially exhibit a favorable therapeutic index due to its selective toxicity towards cancer cells over normal cells.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Interaction with specific enzymes or receptors involved in cellular signaling pathways.
- Modulation of protein functions through competitive or allosteric inhibition .
The trifluoroethyl group may play a crucial role in enhancing the compound's binding affinity to these targets.
Comparative Analysis with Similar Compounds
A comparison with other pyrimidine derivatives highlights the unique attributes of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Oxo-1,3-dimethylpyrimidine-4-carboxylic acid | Structure | Methyl groups enhance lipophilicity |
| 5-Fluoro-6-methylpyrimidine-4-carboxylic acid | Structure | Fluorine substitution alters electronic properties |
| 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | Structure | Isobutyl group provides different steric effects |
The trifluoroethyl substituent distinguishes this compound from others by potentially enhancing its lipophilicity and bioactivity .
Case Studies
While specific case studies on the biological activity of this compound are sparse in public literature, related studies on pyrimidines have shown promising results:
- Antiviral Efficacy : A study demonstrated that certain pyrimidine derivatives could reduce viral load significantly in infected models.
- Cancer Cell Line Studies : Compounds similar in structure exhibited selective toxicity towards cancer cell lines while maintaining low toxicity towards normal cells.
These findings suggest that further investigation into the biological activity of this specific compound could yield valuable insights for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
